1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a furan-2-ylmethyl group at the 1-position and a 3,4,5-trimethoxyphenyl amide at the N-position. The 3,4,5-trimethoxyphenyl group is notable for its electron-donating methoxy substituents, which may enhance lipophilicity and influence binding interactions.
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O6/c1-24-15-8-13(9-16(25-2)18(15)26-3)20-19(23)12-7-17(22)21(10-12)11-14-5-4-6-27-14/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23) |
InChI Key |
XCYLNQPYAKKRNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as γ-amino ketones or esters undergo intramolecular cyclization to form the pyrrolidin-5-one ring. For example:
Method A :
-
Substrate : Methyl 4-aminobut-2-enoate.
-
Conditions : Acid-catalyzed cyclization (HCl, reflux, 12 h).
Method B :
Mechanistic Insights
Cyclization proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. Steric hindrance and electronic effects dictate regioselectivity.
N-Alkylation with Furan-2-ylmethyl Groups
Direct Alkylation of Pyrrolidin-5-one
Reagents :
-
Alkylating agent : Furan-2-ylmethyl bromide.
-
Base : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure :
-
Deprotonate pyrrolidin-5-one with NaH in THF at 0°C.
-
Add furan-2-ylmethyl bromide dropwise.
-
Stir at room temperature for 6–8 h.
Yield :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | THF | 0°C → RT | 82% |
| KOtBu | DMF | RT | 76% |
Side Reactions :
Carboxamide Formation at Position 3
Carboxylic Acid Activation
Substrate : 1-(Furan-2-ylmethyl)pyrrolidin-5-one-3-carboxylic acid.
Activation Methods :
-
Acid Chloride : Thionyl chloride (SOCl₂), 60°C, 2 h.
-
Active Ester : HATU/DIPEA in DMF, RT, 30 min.
Coupling with 3,4,5-Trimethoxyaniline
Conditions :
-
Coupling agent : HATU or EDCl/HOBt.
-
Solvent : Dichloromethane (DCM) or DMF.
-
Base : N,N-Diisopropylethylamine (DIPEA).
Procedure :
-
Mix activated carboxylic acid with 3,4,5-trimethoxyaniline (1.2 equiv).
-
Stir at RT for 12–24 h.
Yield :
| Coupling Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| HATU | DMF | 12 | 88% |
| EDCl/HOBt | DCM | 24 | 78% |
Optimization :
Integrated Synthetic Routes
Sequential Alkylation-Coupling Approach
-
Pyrrolidin-5-one synthesis (Method B, 75% yield).
-
N-Alkylation (NaH/THF, 82% yield).
-
Carboxamide coupling (HATU/DMF, 88% yield).
Overall Yield : 75% × 82% × 88% = 54% .
One-Pot Alkylation and Coupling
Conditions :
-
Concurrent alkylation and coupling using KOtBu in DMF.
Yield : 65% (lower due to competing side reactions).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Alkylation | High purity, controlled steps | Multi-step, time-consuming |
| One-Pot Synthesis | Reduced purification steps | Lower yield, side reactions |
Scale-Up Considerations :
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
All analogs share the pyrrolidine-3-carboxamide backbone but differ in substituents at the 1-position (pyrrolidine nitrogen) and the N-amide group. Key variations include:
Table 1: Substituent Variations in Analogs
*Estimated based on molecular formulas of analogs.
Impact of Substituents on Physicochemical Properties
- Lipophilicity : The 3,4,5-trimethoxyphenyl group in the target compound likely increases lipophilicity compared to analogs with halogenated aryl groups (e.g., 4-fluorophenyl in -chlorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility .
- Solubility : Thiadiazole-containing analogs () may exhibit improved solubility due to the polarizable sulfur atom, whereas the trimethoxyphenyl group in the target compound could hinder solubility .
- Metabolic Stability : The furan ring in the target compound may confer susceptibility to oxidative metabolism compared to thiophene () or pyridine () rings, which are more resistant to degradation .
Biological Activity
1-(Furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with various substituents that contribute to its biological activity. The presence of the furan and trimethoxyphenyl groups enhances its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 342.39 g/mol |
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. In a study involving related compounds, several demonstrated strong inhibitory activity against urease with IC values ranging from 1.13 µM to 6.28 µM .
Anti-inflammatory Properties
Preliminary investigations suggest that the compound may possess anti-inflammatory properties. This is inferred from the structural characteristics common in compounds known for such activities. The furan moiety is often associated with anti-inflammatory effects due to its ability to modulate inflammatory pathways.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Binding Interactions : The compound may bind to enzymes or receptors, altering their activity.
- Structural Modifications : The presence of functional groups such as furan and trimethoxyphenyl may facilitate interactions with various biomolecules.
Study on Antibacterial Activity
A recent study evaluated a series of pyrrolidine derivatives including the target compound against multiple bacterial strains. The results indicated that compounds with similar backbones exhibited significant antibacterial activity:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition Study
In another study focusing on enzyme inhibition, several derivatives were assessed for their AChE and urease inhibitory activities:
| Compound | Enzyme Target | IC (µM) |
|---|---|---|
| Compound D | AChE | 2.14 |
| Compound E | Urease | 1.13 |
Q & A
Q. Resolution Strategy :
- Use high-resolution X-ray diffraction (HR-XRD) with synchrotron radiation to improve data accuracy.
- Refine structures using SHELXL (via full-matrix least-squares methods) and validate with R-factor convergence tests .
- Compare experimental data with computational models (DFT-optimized geometries) to identify outliers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- - and -NMR : To confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, trimethoxyphenyl groups at δ 3.7–3.9 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm) and amide N–H bends (~3300 cm) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 413.15 for CHNO) .
Methodological Note : Use deuterated solvents (e.g., DMSO-d) for NMR to avoid solvent peaks overlapping with analyte signals .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential anti-inflammatory activity?
Q. Experimental Design :
- In vitro assays : Test inhibition of COX-2 or TNF-α in macrophage (RAW 264.7) or THP-1 cell lines. Compare with reference inhibitors (e.g., celecoxib).
- SAR Modifications : Synthesize analogs with:
- Varied substituents on the trimethoxyphenyl group (e.g., halogenation, methoxy positional isomers).
- Alternative heterocycles (e.g., thiophene instead of furan).
- Data Analysis : Use IC values and molecular docking (AutoDock Vina) to correlate activity with electronic/steric properties of substituents .
Contradiction Handling : If analog activity deviates from predicted models, re-evaluate binding poses via molecular dynamics simulations (GROMACS) .
Basic: What solvents and reaction conditions optimize the final coupling step in synthesis?
- Solvent Choice : Anhydrous DMF or DCM for amide coupling (minimizes hydrolysis).
- Temperature : 0–5°C during reagent addition to suppress side reactions; room temperature for 12–24 hours to complete coupling.
- Catalysts : Use 1-hydroxybenzotriazole (HOBt) to reduce racemization .
Troubleshooting : If yields <50%, purify intermediates via flash chromatography before coupling .
Advanced: How can conflicting solubility data in different pH buffers be reconciled?
Discrepancies may arise from:
- Protonation states : The carboxamide group (pKa ~3–4) and tertiary amine (if present) influence solubility.
- Aggregation : Micelle formation in aqueous buffers at high concentrations.
Q. Resolution Protocol :
- Measure solubility via UV-Vis spectroscopy (λ ~260 nm) in buffers (pH 1–10).
- Perform dynamic light scattering (DLS) to detect aggregates.
- Use molecular dynamics to simulate hydration free energy at varying pH .
Basic: What computational methods predict the compound’s logP and bioavailability?
- logP Prediction : Use ChemAxon or ACD/Labs software with atom-based contributions.
- Bioavailability : Apply the Rule of Five (molecular weight <500, logP <5, ≤10 H-bond acceptors, ≤5 H-bond donors).
- Validation : Compare predicted logP with experimental HPLC retention times (C18 column, methanol/water gradient) .
Advanced: What strategies mitigate racemization during synthesis of the pyrrolidine ring?
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereochemistry.
- Low-Temperature Reactions : Perform cyclization steps at –20°C to slow racemization.
- Analytical Control : Monitor enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
Basic: How is purity validated for this compound in preclinical studies?
- HPLC : ≥95% purity using a C18 column (acetonitrile/water + 0.1% TFA).
- Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages (deviation <0.4%).
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues .
Advanced: What mechanistic studies elucidate its potential kinase inhibition?
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM.
- IC Determination : For hits, perform dose-response assays (0.1–100 µM).
- X-ray Crystallography : Co-crystallize the compound with target kinases to identify binding motifs (e.g., hydrogen bonds with hinge regions) .
Data Interpretation : If SAR contradicts binding poses, consider allosteric inhibition or protein conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
